Mono(2-methylpentyl) Phthalate CAS number 648412-67-3
Mono(2-methylpentyl) Phthalate CAS number 648412-67-3
Mono(2-methylpentyl) Phthalate (CAS 648412-67-3): A Definitive Guide to Biomarker Metabolism, Toxicity, and LC-MS/MS Quantification
Executive Summary
In the fields of molecular toxicology and clinical pharmacokinetics, the accurate assessment of environmental endocrine disruptors is paramount. Mono(2-methylpentyl) Phthalate (MMPP), identified by CAS number 648412-67-3[1][2], is a critical monoester metabolite of branched phthalate diesters. As a Senior Application Scientist, I frequently encounter a fundamental misunderstanding in exposure biomonitoring: the attempt to quantify parent diesters rather than their active monoester metabolites.
This whitepaper provides an authoritative, field-proven guide to the mechanistic toxicology of MMPP, the physicochemical rationale behind its behavior, and a self-validating LC-MS/MS protocol designed to eliminate the false positives that plague novice laboratories.
Mechanistic Toxicology: The Pathway from Diester to Monoester
Phthalate diesters are ubiquitous plasticizers, but they are generally pro-toxicants rather than direct toxic agents. Upon ingestion or inhalation, parent diesters undergo rapid phase I hydrolysis mediated by non-specific lipases and esterases in the intestinal epithelium and hepatic tissue[3]. This enzymatic cleavage removes one alkyl chain, yielding the biologically active monoester—in this case, Mono(2-methylpentyl) Phthalate[4].
MMPP is the true mediator of toxicity. Its structural geometry allows it to act as an anti-androgen, interfering with steroidogenesis and potentially activating Peroxisome Proliferator-Activated Receptors (PPARs). Because the biological half-life of phthalates in the human body is exceptionally short (less than 24 hours), MMPP is rapidly subjected to Phase II metabolism, where Uridine 5'-diphospho-glucuronosyltransferases (UGTs) conjugate it with glucuronic acid to increase water solubility for renal clearance[5].
Fig 1: In vivo metabolic pathway of branched phthalate diesters to Mono(2-methylpentyl) Phthalate.
The Fallacy of Blood Biomonitoring & The Case for Urine
A critical failure point in exposure assessment is the choice of biological matrix. Many researchers instinctively default to serum or plasma. However, laboratory environments, blood collection tubes, and analytical consumables are heavily contaminated with parent phthalate diesters[4][6].
If blood is used, endogenous esterases present in the serum will ex vivo hydrolyze these contaminating diesters into monoesters while the sample sits in the vial, artificially inflating the concentration of MMPP and resulting in massive false positives[3].
The Causality of Matrix Selection: Urine is the gold standard matrix because it is virtually devoid of active esterases. By collecting urine in pre-screened, phthalate-free glass containers, we completely bypass the risk of ex vivo hydrolysis, ensuring that the detected MMPP is a true reflection of in vivo metabolism[3][6].
Quantitative Data & Physicochemical Profiling
To develop a robust analytical method, we must first translate the molecule's chemical properties into analytical parameters. Table 1 outlines the core properties of MMPP, while Table 2 establishes the performance metrics required for a clinical-grade assay.
Table 1: Physicochemical and Analytical Properties of MMPP
| Parameter | Specification | Causality / Analytical Rationale |
|---|---|---|
| CAS Number | 648412-67-3 | Uniquely identifies the 2-methylpentyl branched isomer[2]. |
| Molecular Formula | C14H18O4 | Establishes the theoretical exact mass for high-resolution MS[1]. |
| Molecular Weight | 250.29 g/mol | Essential for preparing accurate molar calibration standards[1]. |
| Biological Half-Life | < 24 hours | Confirms MMPP as a biomarker of recent rather than chronic exposure[5]. |
| Primary MS/MS Precursor | m/z 249.1 [M-H]⁻ | ESI negative mode is required due to the acidic carboxylic acid moiety. |
| Primary MS/MS Product | m/z 149.0 | Represents the highly stable phthalic anhydride fragment, maximizing signal[7][8]. |
Table 2: Analytical Performance Metrics for Phthalate Monoester LC-MS/MS Quantification
| Metric | Typical Value | Clinical/Analytical Significance |
|---|---|---|
| Limit of Detection (LOD) | 0.05 – 0.1 ng/mL | Required to detect trace environmental background exposures in clinical cohorts[9]. |
| Linear Dynamic Range | 0.5 – 500 ng/mL | Accommodates both baseline population exposure and acute occupational levels. |
| Inter-day Precision (CV%) | < 8.0% | Ensures longitudinal stability when monitoring patients over multi-month trials[9]. |
| Extraction Recovery | 85% – 95% | High recovery via polymeric SPE minimizes matrix effects and maximizes sensitivity[10]. |
Self-Validating Analytical Protocol: LC-MS/MS Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) was historically used for phthalates, but it requires high temperatures that can thermally degrade monoesters back into phthalic anhydride[11]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the modern gold standard.
The following protocol is engineered as a self-validating system . By introducing an isotopically labeled internal standard at the very first step, any subsequent loss during extraction or ion suppression during ionization is perfectly mirrored by the standard, allowing for absolute, mathematically corrected quantification.
Step-by-Step Methodology:
-
Sample Aliquoting & Internal Standard Spiking: Transfer 1.0 mL of thawed mid-stream urine into a silanized glass vial. Immediately spike with 10 µL of a deuterated internal standard (e.g., D4-MMPP at 100 ng/mL). Causality: Adding the internal standard before any sample manipulation ensures that extraction efficiency and matrix effects are normalized via the analyte-to-IS area ratio.
-
Enzymatic Deconjugation: Add 200 µL of ammonium acetate buffer (pH 6.5) and 20 µL of E. coli-derived β-glucuronidase. Incubate at 37°C for 90 minutes. Causality: Because MMPP is excreted primarily as a glucuronide conjugate, bypassing this step would mean measuring only the minor "free" fraction, drastically underestimating total exposure[5].
-
Solid Phase Extraction (SPE): Load the sample onto a polymeric reversed-phase SPE cartridge pre-conditioned with methanol and water. Wash with 5% methanol in water to remove salts; elute with 100% acetonitrile. Causality: Urine contains high concentrations of salts and polar endogenous metabolites that cause severe ion suppression in the MS source. SPE isolates the semi-polar MMPP, ensuring a clean baseline[10][11].
-
LC-MS/MS Analysis: Evaporate the eluate under nitrogen, reconstitute in mobile phase, and inject 10 µL onto a C18 UHPLC column (e.g., 2.6 µm core-shell). Utilize a gradient of 10 mM ammonium acetate in water and methanol. Detect using Electrospray Ionization (ESI) in negative mode, monitoring the specific MRM transition of m/z 249.1 → 149.0[8]. Causality: The C18 column resolves MMPP from other structural isomers (like mono-n-hexyl phthalate), while the MRM transition specifically isolates the phthalic anhydride fragment, ensuring absolute molecular specificity[7][8].
Fig 2: Validated LC-MS/MS analytical workflow for quantifying urinary MMPP.
Implications for Drug Development & Clinical Trials
For professionals in drug development—particularly those working on therapeutics targeting the endocrine system, fertility, or metabolic syndromes—background exposure to environmental toxicants is a critical confounding variable.
If a clinical trial cohort has high, unmonitored background exposure to anti-androgenic compounds like MMPP, the efficacy data of a novel hormone-modulating drug may be skewed. By integrating the LC-MS/MS quantification of MMPP into the biomarker screening phase of a clinical trial, researchers can stratify patients based on environmental exposure, ensuring that observed hormonal fluctuations are genuinely drug-induced rather than environmentally triggered.
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